5-Bromo-3-fluoro-2-methoxyaniline
Description
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAJTRFSBJFFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697423 | |
| Record name | 5-Bromo-3-fluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239122-51-1 | |
| Record name | 5-Bromo-3-fluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-3-fluoro-2-methoxyaniline involves the reduction of 5-Bromo-3-fluoro-2-methoxy-3-nitrobenzene. This reaction typically uses zinc and ammonium chloride in a mixture of ethanol and water, heated at 80°C for 10 minutes, followed by stirring at room temperature for 2 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Zinc and ammonium chloride are commonly used for reduction.
Major Products Formed: The major products formed depend on the specific reactions and conditions. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce corresponding nitro compounds.
Scientific Research Applications
Chemistry: 5-Bromo-3-fluoro-2-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its derivatives may exhibit biological activities that are useful in treating various diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The exact mechanism of action for 5-Bromo-3-fluoro-2-methoxyaniline is not well-documented. as an aniline derivative, it may interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, its derivatives could potentially inhibit or activate enzymes, receptors, or other proteins involved in disease pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-3-fluoro-2-methoxyaniline
- CAS Number : 239122-51-1
- Molecular Formula: C₇H₇BrFNO
- Molecular Weight : 220.04 g/mol
- Synonyms: 2-Fluoro-4-bromo-6-aminoanisole .
Physicochemical Properties :
- Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM concentration. Stock solutions are stable for 6 months at -80°C or 1 month at -20°C .
- Storage : Requires protection from light and storage at 2–8°C .
- Purity : Commercial batches typically exceed 98% purity, as validated by HPLC and mass spectrometry .
Applications :
Primarily used in pharmaceutical and agrochemical research for synthesizing fluorinated aromatic intermediates. Its substituents (Br, F, OCH₃, NH₂) enable regioselective cross-coupling reactions .
Comparison with Structurally Similar Compounds
Substituent Position Isomers
The positional arrangement of bromo, fluoro, and methoxy groups significantly impacts reactivity and applications. Key analogs include:
Key Insights :
- Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing properties compared to chlorine or methoxy groups, influencing reaction rates in Suzuki-Miyaura couplings .
- Steric Effects : Compounds with bromine at position 4 (e.g., 1137869-95-4) exhibit lower steric hindrance, favoring nucleophilic aromatic substitution .
Functional Group Variants
Key Insights :
- Amino vs. Aldehyde: The amine group in this compound enables nucleophilic reactivity absent in aldehyde derivatives .
- Alkoxy Chain Length : Ethoxy-substituted analogs (e.g., 1096354-40-3) show reduced solubility but enhanced thermal stability .
Notes on Handling and Limitations
- Storage Stability : Repeated freeze-thaw cycles degrade stock solutions; single-use aliquots are recommended .
- Synthetic Challenges : Bromine’s susceptibility to displacement under basic conditions necessitates careful optimization of reaction pH .
- Commercial Availability : Pricing varies widely; for example, this compound costs €36.00/g, while ethoxy analogs are less accessible .
Biological Activity
5-Bromo-3-fluoro-2-methoxyaniline is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Bromine (Br) at the 5-position
- Fluorine (F) at the 3-position
- A methoxy group (-OCH₃) at the 2-position
This unique arrangement contributes to its reactivity and biological properties, making it a valuable compound in organic synthesis and pharmaceutical development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can:
- Inhibit enzyme activity by binding to active sites.
- Modulate receptor functions, acting as either an agonist or antagonist.
Case Study: Inhibition of SIRT6
Research indicates that derivatives of this compound can enhance the deacetylase activity of SIRT6, a lysine deacetylase involved in tumor suppression. This modulation plays a critical role in regulating histone acetylation levels, which is significant for cancer therapy applications.
Biological Activity Overview
The following table summarizes key biological activities and findings associated with this compound:
Research Findings
- Anticancer Activity : Studies have shown that this compound derivatives exhibit significant inhibitory effects on cell growth in breast (MCF-7) and lung (A549) cancer cell lines. For instance, compounds derived from this scaffold displayed IC50 values ranging from 2.93 µM to 7.17 µM against MCF-7 cells .
- Inflammation Models : In vivo studies indicated that certain derivatives could inhibit inflammatory cytokine release in models of peritonitis and autoimmune conditions, suggesting their potential use in treating inflammatory diseases .
- Mechanistic Insights : The binding mode of this compound to target proteins has been characterized as a type II binding mode, which is crucial for understanding its inhibitory effects on downstream signaling pathways related to inflammation and cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
